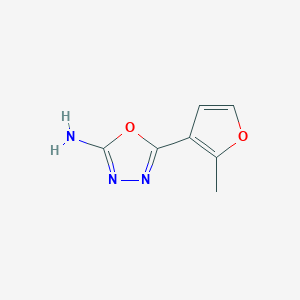
5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C7H7N3O2 and its molecular weight is 165.152. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Overview of Oxadiazole Derivatives
Oxadiazoles are five-membered heterocyclic compounds known for their pharmacological properties. The presence of the oxadiazole ring often enhances the biological activity of compounds through various mechanisms, including inhibition of enzymes and modulation of receptor interactions. The structural diversity of oxadiazole derivatives allows for the exploration of their efficacy against various biological targets.
1. Antimicrobial Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, this compound has shown activity against Mycobacterium tuberculosis (Mtb) strains. In one study, compound 3a (structurally related to our compound) demonstrated effectiveness against monoresistant strains of Mtb with notable metabolic stability and bioavailability .
2. Cholinesterase Inhibition
The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Studies have shown that 5-(hetero)aryl-1,3,4-oxadiazol-2-amines can inhibit AChE effectively, with IC50 values ranging from 12.8 to 99.2 µM depending on the substituents on the aromatic ring . This suggests that modifications to the oxadiazole structure can enhance inhibitory activity.
3. Antioxidant Properties
Oxadiazole derivatives have also been linked to antioxidant activities. The presence of the furan moiety in this compound may contribute to its ability to scavenge free radicals and protect cells from oxidative stress . This property is particularly relevant in neuroprotection and the treatment of neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is highly dependent on their structural features. The following factors influence their efficacy:
- Substituents on the Oxadiazole Ring : Variations in substituents can significantly alter the binding affinity and selectivity towards biological targets.
- Length and Type of Alkyl Chains : The introduction of long alkyl chains has been shown to enhance AChE inhibition .
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Antimicrobial Activity |
|---|---|---|---|
| This compound | TBD | TBD | Active against Mtb |
| 5-(4-substituted phenyl)-1,3,4-oxadiazol-2-amines | 33.9–40.1 | Higher concentrations needed | Not specified |
Case Studies
Several studies have documented the biological activities of compounds related to this compound:
- Study on Cholinesterase Inhibition : A series of 5-substituted oxadiazoles were synthesized and evaluated for their ability to inhibit AChE and butyrylcholinesterase (BChE). The results indicated that specific substitutions led to enhanced inhibitory effects .
- Antimicrobial Efficacy Against Mtb : Compound 3a was tested against various strains of Mtb, demonstrating promising results with an observed activity profile that supports further development as an antimicrobial agent .
Propriétés
IUPAC Name |
5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-4-5(2-3-11-4)6-9-10-7(8)12-6/h2-3H,1H3,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTFFTWINUSOTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NN=C(O2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














